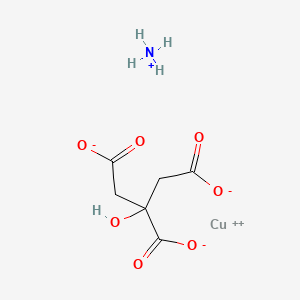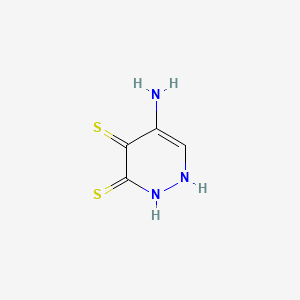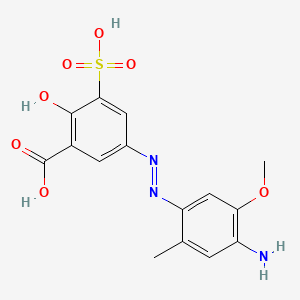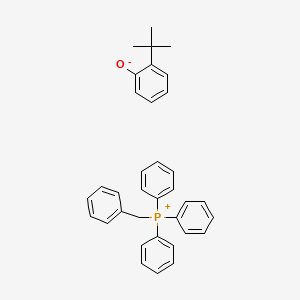
benzyl(triphenyl)phosphanium;2-tert-butylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is a compound that combines the properties of benzyl(triphenyl)phosphanium and 2-tert-butylphenolate Benzyl(triphenyl)phosphanium is a phosphonium salt, while 2-tert-butylphenolate is a phenolate derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;2-tert-butylphenolate can be achieved through a series of chemical reactions involving the starting materials benzyl(triphenyl)phosphanium chloride and 2-tert-butylphenol. The reaction typically involves the following steps:
Formation of Benzyl(triphenyl)phosphanium Chloride: This can be synthesized by reacting triphenylphosphine with benzyl chloride in the presence of a suitable solvent.
Reaction with 2-tert-butylphenol: The benzyl(triphenyl)phosphanium chloride is then reacted with 2-tert-butylphenol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.
Reduction: The phosphonium salt can be reduced to form phosphine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of benzyl(triphenyl)phosphanium;2-tert-butylphenolate involves its interaction with molecular targets through its phosphonium and phenolate moieties. The phosphonium group can participate in nucleophilic attacks, while the phenolate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.
2-tert-Butylphenol: A phenol derivative with antioxidant properties.
Uniqueness
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is unique due to the combination of its phosphonium and phenolate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Eigenschaften
CAS-Nummer |
93839-62-4 |
|---|---|
Molekularformel |
C35H35OP |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;2-tert-butylphenolate |
InChI |
InChI=1S/C25H22P.C10H14O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H,21H2;4-7,11H,1-3H3/q+1;/p-1 |
InChI-Schlüssel |
KOSVKVWQOAKDJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


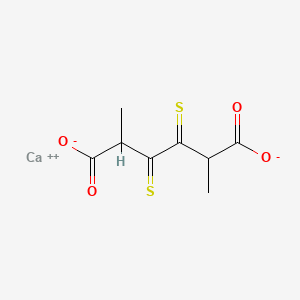
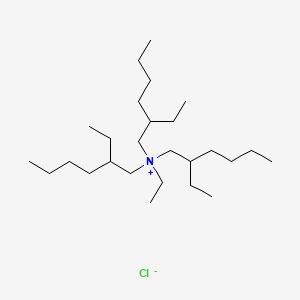




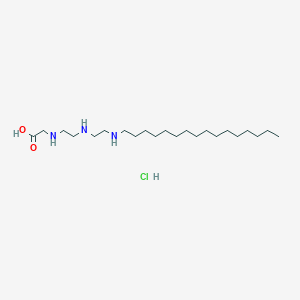
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
